molecular formula C9H9FN2O3 B1405255 N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide CAS No. 448-25-9

N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide

Cat. No. B1405255
CAS RN: 448-25-9
M. Wt: 212.18 g/mol
InChI Key: BEXBLSMYOFCYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide is an organic chemical compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 . It is also known as FMNA. The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13) . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine, nitro group, and acetamide group.

Scientific Research Applications

Solvatochromism and Hydrogen Bonding

N-(4-Methyl-2-nitrophenyl)acetamide, closely related to N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide, exhibits notable solvatochromism. It forms a complex with protophilic solvents, stabilized by bifurcate hydrogen bonds. The equilibrium between the molecule and solvated forms is influenced by temperature, solvent properties, and phase state. This highlights the molecule's potential in studying solvent interactions and hydrogen bonding dynamics in different environments (Krivoruchka et al., 2004).

Antimalarial Activity

Research on related compounds, specifically 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides, indicates potential in treating malaria. These compounds, derived from substituted 1-phenyl-2-propanones, demonstrated effectiveness against resistant strains of malaria in mice and primate models. This suggests a potential avenue for this compound derivatives in antimalarial drug development (Werbel et al., 1986).

Conformation and Hydrogen Bond Analysis

The study of acetamide derivatives, including those similar to this compound, offers insights into molecular conformation. For instance, 2-Chloro-N-(3-methylphenyl)acetamide and its analogs show specific conformations and hydrogen bonding patterns. These findings are significant for understanding the structural aspects and hydrogen bonding behavior in similar molecules (Gowda et al., 2007).

Improved Synthesis Processes

An improved synthesis process for retigabine, involving N-(5-fluoro-2-nitrophenyl) acetamide (a compound closely related to the subject molecule), was developed. This process emphasizes the relevance of such compounds in the synthesis of clinically significant drugs (Wang We, 2014).

Antibacterial Applications

Research on lamotrigine analogs derived from compounds similar to this compound reveals antibacterial properties. These compounds showed promising activity against various bacterial strains, underscoring the potential of related molecules in antibacterial drug development (Alharbi & Alshammari, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for research on N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide are not mentioned in the literature, similar compounds have been studied for their potential applications in various fields, including medicinal chemistry. For instance, furan-based compounds have been investigated as potential anti-tuberculosis candidates .

properties

IUPAC Name

N-(5-fluoro-4-methyl-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-5-3-9(12(14)15)8(4-7(5)10)11-6(2)13/h3-4H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXBLSMYOFCYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide
Reactant of Route 6
N-(5-Fluoro-4-methyl-2-nitrophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.